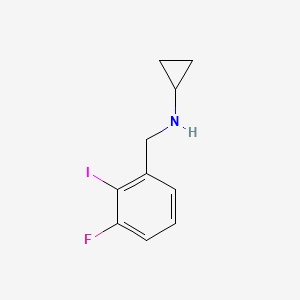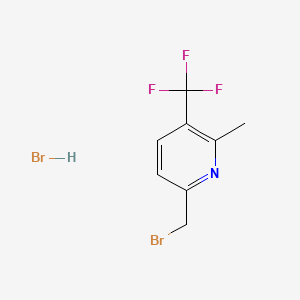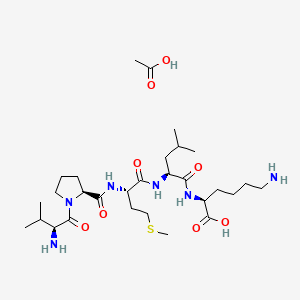
Bax inhibitor peptide V5 acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bax inhibitor peptide V5 acetate is a cell-permeable pentapeptide based on the Ku70-Bax inhibiting domain. It is primarily used as an inhibitor of Bax-mediated apoptosis, which is a form of programmed cell death. This compound has shown potential in cancer treatment by preventing apoptosis in various cell types .
Vorbereitungsmethoden
The synthesis of Bax inhibitor peptide V5 acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Coupling: The amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Analyse Chemischer Reaktionen
Bax inhibitor peptide V5 acetate undergoes various chemical reactions, including:
Oxidation: This reaction can affect the peptide’s methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT), and various amino acid derivatives for substitution reactions. Major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides .
Wissenschaftliche Forschungsanwendungen
Bax inhibitor peptide V5 acetate has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of apoptosis and the role of Bax in cell death.
Biology: Researchers use this peptide to investigate the regulation of apoptosis in various cell types, including cancer cells.
Medicine: this compound has potential therapeutic applications in cancer treatment by preventing apoptosis in cancer cells, thereby enhancing the efficacy of other treatments.
Industry: It is used in the development of apoptosis inhibitors for therapeutic purposes
Wirkmechanismus
Bax inhibitor peptide V5 acetate exerts its effects by interacting with the Bax protein, preventing its conformational change and mitochondrial translocation. This inhibition blocks the apoptotic pathway, leading to increased cell survival. The peptide also upregulates anti-apoptotic proteins like Bcl-2 and XIAP while downregulating pro-apoptotic proteins like Bax, Bad, and nuclear factor-κB-p65 .
Vergleich Mit ähnlichen Verbindungen
Bax inhibitor peptide V5 acetate is unique in its ability to inhibit Bax-mediated apoptosis effectively. Similar compounds include:
Caspase Inhibitor VI (Z-VAD-FMK): Functions similarly by inhibiting caspase-mediated apoptosis.
Bax Channel Blocker: Prevents Bax from forming channels in the mitochondrial membrane, thereby inhibiting apoptosis.
TIRAP Inhibitor Peptide: Blocks NF-κB activation, which is involved in apoptosis regulation
This compound stands out due to its specific interaction with the Bax protein and its ability to prevent both caspase-dependent and caspase-independent cell death.
Eigenschaften
Molekularformel |
C29H54N6O8S |
|---|---|
Molekulargewicht |
646.8 g/mol |
IUPAC-Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H50N6O6S.C2H4O2/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4;1-2(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39);1H3,(H,3,4)/t18-,19-,20-,21-,22-;/m0./s1 |
InChI-Schlüssel |
OIZSUYGPMNZUGB-QXJGFYJDSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N.CC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


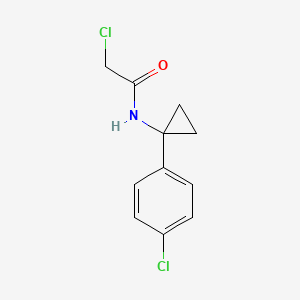
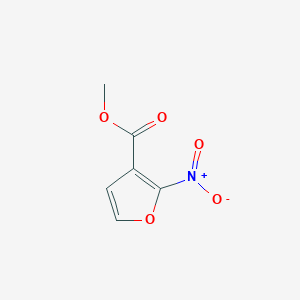
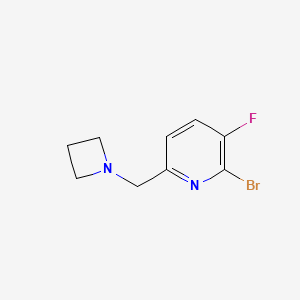

![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)
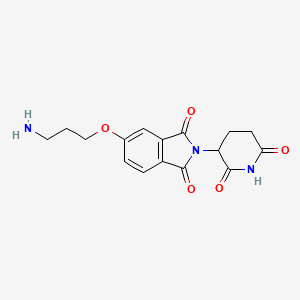
![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)
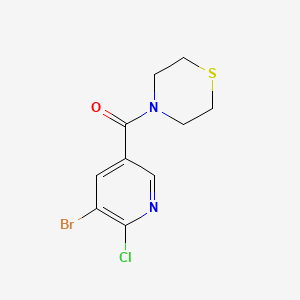
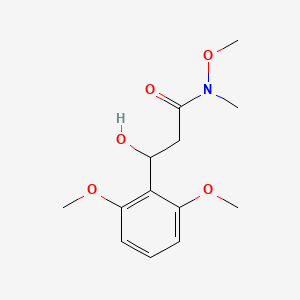
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
